molecular formula C10H13ClN2O3 B1423825 3-(4-Nitrophenoxy)pyrrolidine hydrochloride CAS No. 1187930-80-8

3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Cat. No. B1423825
M. Wt: 244.67 g/mol
InChI Key: KMTLAWJEKPIRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a nitrophenol group via an ether linkage . The molecular weight of the compound is 244.68 .


Physical And Chemical Properties Analysis

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a yellow to brown solid . It has a molecular weight of 244.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, the five-membered ring present in 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, is a versatile scaffold in medicinal chemistry. Its saturated structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributes to stereochemistry, and enhances three-dimensional coverage through a phenomenon called "pseudorotation". This compound is part of various bioactive molecules with target selectivity, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The review delves into the influence of steric factors on biological activity, structure–activity relationships (SAR), and the synthesis of these compounds. The distinct stereochemistry and spatial orientation of substituents in the pyrrolidine ring significantly influence the biological profile of drug candidates, highlighting the importance of this scaffold in drug discovery (Li Petri et al., 2021).

Nitrated Phenols in the Atmosphere

Nitrated phenols, including compounds similar to the nitrophenoxy part of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, are prevalent in the atmosphere, existing in both gas and condensed phases. Their sources include direct emissions from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The atmospheric nitration of phenol, which shares structural similarities with the nitrophenoxy component, occurs in both gas and liquid phases. This review summarizes analytical techniques and the environmental behavior of nitrated phenols, noting the need for further research to fill gaps in the experimental evidence and enhance understanding of their environmental impact (Harrison et al., 2005).

Safety And Hazards

This compound is identified as an irritant . Safety information suggests that it may cause harm if swallowed, inhaled, or comes in contact with skin . Therefore, appropriate safety measures should be taken while handling this compound, including wearing protective clothing and eye protection .

properties

IUPAC Name

3-(4-nitrophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLAWJEKPIRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696001
Record name 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenoxy)pyrrolidine hydrochloride

CAS RN

1187930-80-8
Record name 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 3
3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(4-Nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.